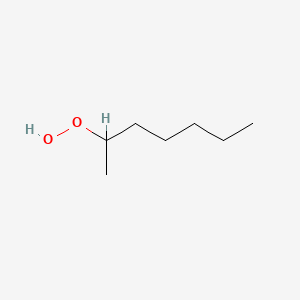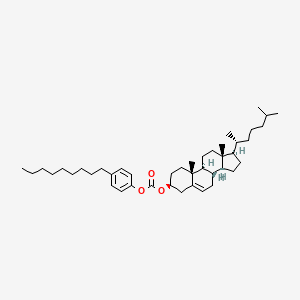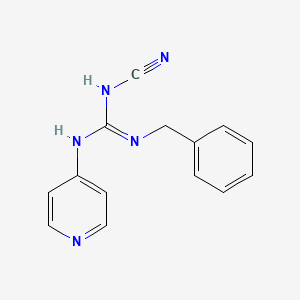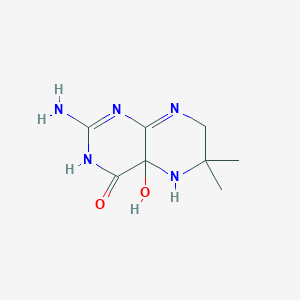
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one is a polycyclic aromatic compound containing a pterin moiety. This compound consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of glucose and piperidine in ethanol under an argon atmosphere. The reaction mixture is then heated with acetic acid, followed by extraction with ethyl acetate and purification using column chromatography and high vacuum distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropteridines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethylpterin: A derivative of folic acid used as a biomarker for cancer diagnosis.
2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine: Another pteridine derivative with similar chemical properties.
Uniqueness
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C8H13N5O2 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H13N5O2/c1-7(2)3-10-4-8(15,13-7)5(14)12-6(9)11-4/h13,15H,3H2,1-2H3,(H3,9,10,11,12,14) |
Clé InChI |
QKOOVICOCLIIKH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN=C2C(N1)(C(=O)NC(=N2)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


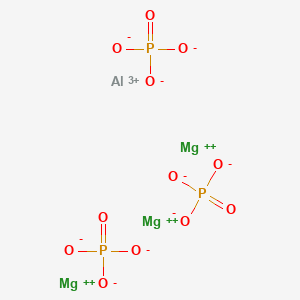
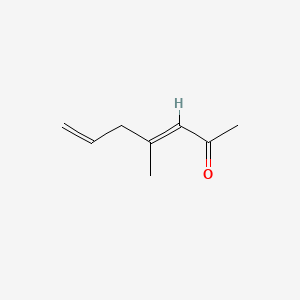

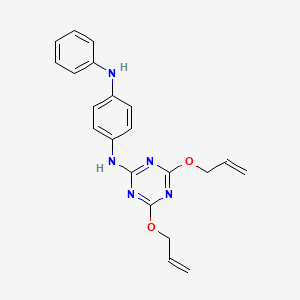
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
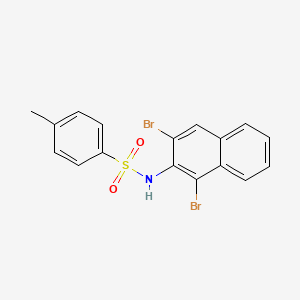
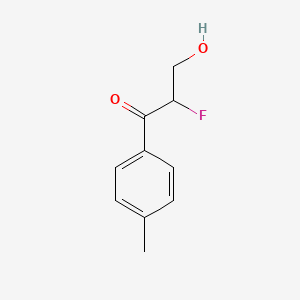
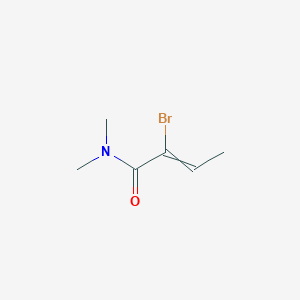

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
